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Introduction

Complement-mediated renal diseases, such as C3 Glomerulopathy (C3G) and IgA
Nephropathy (IgAN), are characterized by the dysregulation of the complement system, leading
to kidney damage and progressive loss of renal function. The alternative pathway (AP) of the
complement cascade is a key driver in the pathogenesis of these diseases. Iptacopan
(LNPO23/Fabhalta®) is a first-in-class, oral, small-molecule inhibitor of Factor B, a crucial
component of the AP C3 convertase. By selectively inhibiting Factor B, Iptacopan effectively
blocks the amplification loop of the alternative pathway, offering a targeted therapeutic
approach for these debilitating conditions.

These application notes provide a comprehensive overview of the experimental design for
preclinical and clinical studies of Iptacopan, including detailed protocols for key assays to
assess its pharmacodynamics and efficacy.

Mechanism of Action of Iptacopan

Iptacopan is a potent and selective inhibitor of Factor B. By binding to Factor B, it prevents the
formation of the AP C3 convertase (C3bBb), thereby inhibiting the cleavage of C3 to C3b and
downstream activation of the complement cascade. This targeted inhibition of the AP
amplification loop reduces the deposition of complement fragments in the glomeruli, mitigates
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inflammation, and preserves kidney function. A key advantage of Iptacopan is its specificity for
the alternative pathway, leaving the classical and lectin pathways intact to combat infections.
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Figure 1: Mechanism of Action of Iptacopan.

Key Efficacy Data from Clinical Trials

Iptacopan has demonstrated significant efficacy in Phase Ill clinical trials for both C3G
(APPEAR-C3G study) and IgAN (APPLAUSE-IgAN study). The primary endpoints in these
studies focused on the reduction in proteinuria and the stabilization of estimated glomerular
filtration rate (eGFR), both of which are crucial markers of kidney health.

Table 1: Summary of Iptacopan Efficacy in C3
Glomerulopathy (APPEAR-C3G)

Iptacopan (200

Endpoint ) . Placebo p-value Citation
mg twice daily)

Proteinuria
Reduction
(UPCR) at 6
Months

35.1% reduction - 0.0014 [1]

) 25.0% of patients
Composite Renal _ .
43.5% of patients  switched to

Endpoint at 12 _ - (2]
met endpoint Iptacopan met
Months .
endpoint
Showed
numerical
eGFR improvement
o - - [3][4]
Stabilization over 6 months

and stabilization

up to 12 months

Table 2: Summary of Iptacopan Efficacy in IgA
Nephropathy (APPLAUSE-IgAN)
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. Iptacopan (200 -
Endpoint . . Placebo p-value Citation
mg twice daily)

Proteinuria
Reduction
38.3% reduction - <0.0001 [5]
(UPCR) at 9
Months
Statistically
Annualized Total significant and
eGFR Slope over clinically - - [6][7]
24 Months meaningful
improvement

Experimental Protocols

This section provides detailed protocols for key in vitro, ex vivo, and in vivo experiments to
evaluate the efficacy and mechanism of action of Iptacopan in the context of complement-
mediated renal diseases.
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Figure 2: Experimental Workflow for Iptacopan Studies.

In Vitro Assays

Objective: To assess the functional activity of the alternative complement pathway in the
presence of Iptacopan.

Materials:
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e Rabbit red blood cells (rRBCs)

e Gelatin Veronal Buffer with Mg-EGTA (GVB-Mg-EGTA)

e Normal Human Serum (NHS) as a source of complement
e Iptacopan

e Phosphate Buffered Saline (PBS)

e Spectrophotometer

Protocol:

» Wash rRBCs three times with GVB-Mg-EGTA by centrifugation and resuspend to a final
concentration of 2x1078 cells/mL.

o Prepare serial dilutions of Iptacopan in GVB-Mg-EGTA.

e In a 96-well plate, add 50 uL of diluted Iptacopan or vehicle control.

e Add 50 pL of NHS (diluted in GVB-Mg-EGTA) to each well.

e Add 50 pL of the rRBC suspension to each well.

 Incubate the plate at 37°C for 30 minutes with gentle shaking.

o Centrifuge the plate at 1000 x g for 5 minutes.

o Transfer 100 pL of the supernatant to a new flat-bottom 96-well plate.

o Measure the absorbance of the supernatant at 414 nm to quantify hemoglobin release.

o Calculate the percentage of hemolysis relative to a 100% lysis control (rRBCs in water).

Factor B Cleavage Western Blot

Objective: To directly visualize the inhibition of Factor B cleavage into Ba and Bb fragments by
Iptacopan.
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Materials:

Normal Human Serum (NHS)

Zymosan A (to activate the AP)

Iptacopan

SDS-PAGE gels

Nitrocellulose or PVYDF membranes

Primary antibodies: anti-human Factor B, anti-human Ba, anti-human Bb

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Protocol:

Pre-incubate NHS with varying concentrations of Iptacopan or vehicle control for 15 minutes
at 37°C.

Activate the alternative pathway by adding Zymosan A (1 mg/mL) and incubate for 30
minutes at 37°C.

Stop the reaction by adding EDTA to a final concentration of 10 mM.

Separate the serum proteins by SDS-PAGE under reducing conditions.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST)
for 1 hour at room temperature.

Incubate the membrane with primary antibodies against Factor B, Ba, or Bb overnight at 4°C.
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Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Soluble C5hb-9 (sC5b-9) ELISA

Objective: To quantify the formation of the terminal complement complex (TCC) as a measure
of downstream complement activation.

Materials:

o Commercially available human sC5b-9 ELISA kit

» Patient serum or plasma samples

o Plate reader

Protocol:

o Follow the manufacturer's instructions for the sC5b-9 ELISA Kit.

 Briefly, add diluted patient samples, standards, and controls to the antibody-coated
microplate.

¢ Incubate and wash the plate.

e Add the detection antibody and incubate.

e Wash the plate and add the substrate solution.

o Stop the reaction and measure the absorbance at 450 nm.

e Calculate the concentration of sC5b-9 in the samples based on the standard curve.

Ex Vivo Analysis
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Objective: To visualize and quantify the deposition of complement C3 fragments in renal tissue.

Materials:

Frozen or formalin-fixed, paraffin-embedded (FFPE) kidney biopsy sections

Primary antibody: FITC-conjugated polyclonal anti-human C3c antibody

Mounting medium with DAPI

Fluorescence microscope
Protocol:

o For frozen sections, fix with cold acetone for 10 minutes. For FFPE sections, deparaffinize
and perform antigen retrieval.

» Wash the sections with PBS.
» Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

¢ Incubate the sections with the FITC-conjugated anti-human C3c antibody (e.g., from Dako)
for 1 hour at room temperature in a humidified chamber.[8]

e Wash the sections three times with PBS.
o Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

 Visualize the staining using a fluorescence microscope. The intensity and pattern of C3c
deposition in the glomeruli should be evaluated.

In Vivo Animal Models

Model: Factor H knockout (Cfh-/-) mice spontaneously develop C3G-like symptoms.
Protocol:

e Use male or female Cfh-/- mice aged 8-12 weeks.
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» Administer Iptacopan or vehicle control orally twice daily.
e Monitor urinary protein-to-creatinine ratio (UPCR) weekly.

o Collect blood samples periodically to measure serum creatinine and complement biomarkers
(e.g., C3 levels).

o At the end of the study (e.g., 4-8 weeks), euthanize the mice and collect kidneys for
histological and immunofluorescence analysis of C3 deposition.

Model: Induction of IJAN in BALB/c mice.
Protocol:

e Immunize male BALB/c mice (6-8 weeks old) with bovine gamma globulin (BGG) in Freund's
complete adjuvant intraperitoneally on day O.

o Administer subsequent booster injections of BGG in Freund's incomplete adjuvant on weeks
2,4, and 6.

e From week 7, challenge the mice with BGG intravenously twice a week for 4 weeks to
induce immune complex formation and deposition.

« Initiate treatment with Iptacopan or vehicle control at the beginning of the intravenous
challenge period.

e Monitor UPCR and hematuria throughout the study.

o At the end of the study, collect kidneys for histological analysis of glomerular IgA and C3
deposition.

Data Presentation and Interpretation

Quantitative data from the described experiments should be presented in a clear and concise
manner to facilitate comparison between treatment groups.

Table 3: Example Data Table for In Vitro AH50 Assay
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Iptacopan Concentration (nM) % Hemolysis (Mean * SD)
0 (Vehicle) 95.2+3.1

1 80.5+45

10 45.1+2.8

100 10.3+15

1000 21+0.8

Table 4: Example Data Table for In Vivo C3G Mouse
Model

UPCR (mg/mg) at Week 8 Glomerular C3 Deposition
Treatment Group

(Mean * SD) Score (0-4) (Mean * SD)
Vehicle Control 15.6£3.2 35+05
Iptacopan (10 mg/kg) 8.2+21 1.8+0.7
Iptacopan (30 mg/kg) 45+15 09+04

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust
framework for the preclinical and clinical evaluation of Iptacopan in complement-mediated
renal diseases. By employing a combination of in vitro, ex vivo, and in vivo models, researchers
can thoroughly investigate the mechanism of action, pharmacodynamics, and therapeutic
efficacy of this promising Factor B inhibitor. The data generated from these studies will be
crucial for advancing our understanding of C3G and IgAN and for the development of novel
therapies to improve patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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